molecular formula C10H3BrCl2N2O B1413985 6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine CAS No. 2251053-04-8

6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B1413985
CAS No.: 2251053-04-8
M. Wt: 317.95 g/mol
InChI Key: XCYOHUQJODZVOE-UHFFFAOYSA-N
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Description

6-Bromo-4,8-dichloro1benzofuro[3,2-d]pyrimidine is a chemical compound with the CAS Number 2251053-04-8 . It is a member of the pyrimidine family, which are heterocyclic compounds that play a crucial role in the field of medicinal chemistry .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study focused on synthesizing amino-pyrimidine derivatives, including those related to 6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine. These compounds were evaluated for their antibacterial activity, showing effectiveness against E. coli but not against S. aureus. Bromo substitutions in these compounds exhibited significant antibacterial properties (Waheed et al., 2008).

Novel Heterocycle Synthesis

Another research synthesized a series of new compounds, including pyrimido[5,4-e][1,4]thiazepine derivatives. These derivatives have potential applications in the development of new pharmaceuticals (Bazazan et al., 2013).

Antiviral Activity

Compounds related to this compound have been explored for their antiviral properties. A study synthesized 2,4-diaminothieno[2,3-d]pyrimidine derivatives as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase, suggesting potential applications in treating infections caused by these pathogens (Rosowsky et al., 1997).

Structural Analysis

Structural studies of benzofuro[3,2-d]pyrimidine derivatives have been conducted to understand their molecular configurations, which is crucial for their potential applications in drug design (Zhang et al., 2009).

Antiretroviral Activity

Research into 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed their efficacy in inhibiting retrovirus replication, highlighting their potential as antiretroviral drugs (Hocková et al., 2003).

Development of New Pharmaceuticals

Studies have focused on synthesizing various derivatives of benzofuro[3,2-d]pyrimidine for potential pharmaceutical applications, including as antibacterial, anti-inflammatory, anticancer agents, and in enhancing long-term memory (Xu Wei-ming, 2010).

Properties

IUPAC Name

6-bromo-4,8-dichloro-[1]benzofuro[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3BrCl2N2O/c11-6-2-4(12)1-5-7-9(16-8(5)6)10(13)15-3-14-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYOHUQJODZVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C3=C(O2)C(=NC=N3)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine
Reactant of Route 2
6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine
Reactant of Route 3
6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine
Reactant of Route 4
6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine
Reactant of Route 5
6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine
Reactant of Route 6
6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine

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